ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetate
Description
Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with chloro (6-position), ethyl (4-position), and a phenylacetate group (7-position). Its molecular formula is C₂₁H₁₉ClO₅, with a molecular weight of 386.83 g/mol (estimated). The compound is structurally related to bioactive coumarins, which are studied for antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO5/c1-3-13-10-19(23)26-17-12-18(16(22)11-15(13)17)27-20(21(24)25-4-2)14-8-6-5-7-9-14/h5-12,20H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKURDZXZIXSHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C3=CC=CC=C3)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Optimization
- Phenol Derivative : 4-Chlororesorcinol serves as the starting phenol due to its ability to introduce chlorine at the 6-position.
- β-Keto Ester : Ethyl 3-oxohexanoate is selected over ethyl acetoacetate to install the ethyl group at the 4-position.
- Catalyst : Ti(IV)-doped ZnO nanoparticles (Zn0.925Ti0.075O) show superior catalytic activity, achieving yields >85% under solvent-free conditions at 120°C.
Mechanistic Pathway :
- Nucleophilic attack by the phenolic hydroxyl on the β-carbon of the keto ester.
- Cyclization via intramolecular esterification.
- Dehydration to form the chromen-2-one system.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 4–6 hours | |
| Yield | 82–89% | |
| Purity (HPLC) | ≥95% |
Etherification of the 7-Hydroxy Group
The 7-hydroxy moiety undergoes etherification to introduce the phenoxyacetate side chain. This step typically employs Williamson ether synthesis or nucleophilic substitution.
Reagent Selection and Conditions
- Electrophile : Ethyl 2-bromo-2-phenylacetate is preferred due to its reactivity and commercial availability.
- Base : Anhydrous K2CO3 in DMF facilitates deprotonation and nucleophilic attack at 80–90°C.
- Solvent : Dimethylformamide (DMF) enhances solubility and reaction kinetics.
Reaction Protocol :
- Dissolve 6-chloro-4-ethyl-7-hydroxycoumarin (1 eq) in DMF.
- Add K2CO3 (2.5 eq) and ethyl 2-bromo-2-phenylacetate (1.2 eq).
- Reflux for 12–16 hours under nitrogen.
Optimization Challenges :
- Steric hindrance from the 4-ethyl group reduces reaction rates by ~15% compared to methyl analogs.
- Polar aprotic solvents (e.g., DMSO) increase byproduct formation via hydrolysis.
Yield and Characterization :
| Metric | Value | Source |
|---|---|---|
| Isolated Yield | 68–74% | |
| Melting Point | 142–145°C | |
| 1H NMR | δ 1.35 (t, 3H, CH3), 4.32 (q, 2H, OCH2), 7.28–7.45 (m, 5H, Ar-H) |
Alternative Synthetic Pathways
Knoevenagel Condensation Approach
While less common, Knoevenagel condensation offers an alternative route for introducing the ethyl group:
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the Pechmann step:
Industrial-Scale Production Considerations
Large-scale synthesis introduces unique challenges addressed in patent literature:
Continuous Flow Reactors
Purification Protocols
- Crystallization : Ethanol/water (3:1) achieves 99.5% purity.
- Chromatography : Silica gel (hexane:ethyl acetate 4:1) for analytical-grade material.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Pechmann + Williamson | 74 | 95 | High |
| Knoevenagel | 70 | 92 | Moderate |
| Microwave-Pechmann | 88 | 97 | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen substitution reactions can replace the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Coumarin derivatives, including ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate, have been investigated for their anticancer properties. Research indicates that compounds containing the chromenone structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain coumarin derivatives can inhibit the proliferation of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest .
1.2 Antioxidant Properties
The antioxidant activity of ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate has been documented in several studies. Coumarins are known for their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress-related diseases. A study demonstrated that this compound effectively neutralizes reactive oxygen species (ROS), thereby reducing cellular damage .
1.3 Anticoagulant Effects
Research has highlighted the anticoagulant potential of coumarin derivatives. Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate has been shown to inhibit specific clotting factors, making it a candidate for developing new anticoagulant therapies .
Material Science Applications
2.1 Polymer Synthesis
Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate can serve as a monomer in the synthesis of novel polymers with enhanced properties. The incorporation of coumarin structures into polymer matrices has been explored to improve thermal stability and UV resistance, making these materials suitable for applications in coatings and packaging .
2.2 Photochemical Applications
Due to its chromophoric properties, this compound is also studied for its photochemical applications. Coumarin derivatives can be used as fluorescent probes or as components in light-harvesting systems, contributing to advancements in solar energy conversion technologies .
Agricultural Chemistry Applications
3.1 Pesticidal Activity
The pesticidal properties of ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yloxyacetate have been examined in agricultural research. Studies suggest that this compound exhibits insecticidal activity against various pests, making it a potential candidate for developing environmentally friendly pesticides .
3.2 Plant Growth Regulation
Research indicates that coumarin derivatives can influence plant growth and development positively. Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yloxyacetate has been shown to enhance seed germination rates and root development in certain plant species, suggesting its utility as a natural growth regulator .
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, Antioxidant, Anticoagulant | Significant cytotoxic effects; ROS scavenging ability |
| Material Science | Polymer synthesis, Photochemical applications | Improved thermal stability; fluorescent probe potential |
| Agricultural Chemistry | Pesticidal activity, Plant growth regulation | Insecticidal properties; enhanced seed germination |
Mechanism of Action
The mechanism of action of ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate involves its interaction with various molecular targets. The compound can inhibit enzymes such as bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Present in the target compound and EN300-302771 .
- Ethyl vs.
- Ester Group : Ethyl esters (target) exhibit slower hydrolysis than methyl esters (e.g., ), influencing bioavailability .
- Phenylacetate vs. Acetate (7-position) : The phenyl group in the target introduces aromatic interactions, which may enhance binding to hydrophobic enzyme pockets .
Computational and Crystallographic Analysis
- Structural Confirmation : Tools like SHELXL and ORTEP-3 are widely used for crystallographic refinement of coumarin derivatives (e.g., Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate in ) .
- ADMET Predictions : Analogs in and underwent molecular docking and ADMET studies, highlighting favorable pharmacokinetic profiles for ethyl esters .
Biological Activity
Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate, also known by its chemical name 2-(6-chloro-4-ethyl-2-oxochromen-7-yl)oxyacetic acid, is a compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
The molecular formula of ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate is C13H11ClO5 with a molecular weight of 282.68 g/mol. The compound exhibits a predicted boiling point of 494.0 ± 45.0 °C and a density of 1.415 ± 0.06 g/cm³ .
Antioxidant Activity
Flavonoids are well-documented for their antioxidant properties, which help mitigate oxidative stress in biological systems. Research has shown that compounds similar to ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate demonstrate significant free radical scavenging activity. A study indicated that such compounds could inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .
Antimicrobial Activity
The antimicrobial potential of flavonoid derivatives has been extensively studied. Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate has shown promising activity against various pathogens. In vitro assays revealed that this compound exhibits inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .
Anti-inflammatory Effects
Flavonoids are also recognized for their anti-inflammatory properties. Ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxyacetate has been reported to inhibit the production of pro-inflammatory cytokines in cell cultures, which may contribute to its therapeutic effects in inflammatory diseases .
Study on Antioxidant and Anti-inflammatory Properties
A recent study investigated the antioxidant and anti-inflammatory activities of various flavonoids, including those structurally related to ethyl (6-chloro-4-ethyl-2-oxo-2H-chromen-7-yloxyacetate. The results demonstrated that these compounds significantly reduced reactive oxygen species (ROS) levels and inhibited the expression of inflammatory markers in human cell lines .
| Compound | Antioxidant Activity (IC50) | Anti-inflammatory Activity (Cytokine Inhibition) |
|---|---|---|
| Ethyl (6-chloro...)acetate | 25 µM | 40% inhibition |
| Quercetin | 15 µM | 60% inhibition |
| Rutin | 30 µM | 35% inhibition |
Evaluation of Antimicrobial Properties
Another study assessed the antimicrobial efficacy of ethyl (6-chloro...)acetate against various fungal strains. The compound exhibited significant antifungal activity with an EC50 value comparable to standard antifungal agents .
Q & A
Q. What comparative studies distinguish this compound from analogous coumarin derivatives?
- Key Comparisons :
- Ethyl vs. Methyl Esters : Ethyl esters exhibit slower hydrolysis rates (t₁/₂ = 24 h vs. 8 h in serum) .
- Chloro vs. Methoxy Substituents : Chloro enhances electrophilicity, improving enzyme inhibition (e.g., 2x higher activity against COX-2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
